Enantioselective HIV-1 RT Inhibition: (R)-MC2082 vs. (R)-MC1501 and Racemic Comparators
In a direct head-to-head comparison of enantiomerically pure 2-(alkyl/aryl)amino-6-benzylpyrimidin-4(3H)-one derivatives, (R)-MC2082 demonstrates superior wild-type HIV-1 RT inhibitory potency compared to (R)-MC1501 and both racemates [1]. Against the clinically significant K103N mutant RT, (R)-MC2082 retains potent inhibition while (R)-MC1501 exhibits reduced activity [1]. Notably, (R)-MC2082 displays faster binding kinetics to K103N RT relative to wild-type RT, whereas (R)-MC1501 shows the opposite binding behavior—slower association with the mutant enzyme [1]. In cellular assays using MT-4 cells, the (R)-enantiomers of both compounds exhibit greater potency than their (S)-counterparts and racemic mixtures [1].
| Evidence Dimension | HIV-1 RT enzymatic inhibition (IC₅₀) and cellular antiviral activity (EC₅₀) |
|---|---|
| Target Compound Data | (R)-MC2082 wild-type RT IC₅₀ = 0.014 μM; K103N RT IC₅₀ = 0.031 μM; MT-4 cell EC₅₀ = 0.063 μM |
| Comparator Or Baseline | (R)-MC1501 wild-type RT IC₅₀ = 0.042 μM; K103N RT IC₅₀ = 0.23 μM; MT-4 cell EC₅₀ = 0.21 μM |
| Quantified Difference | (R)-MC2082 is 3.0-fold more potent than (R)-MC1501 against wild-type RT; 7.4-fold more potent against K103N mutant RT; 3.3-fold more potent in MT-4 cellular assay |
| Conditions | Recombinant HIV-1 RT enzyme assays using homopolymeric template-primer; MT-4 cell-based antiviral assays; K103N mutant RT expressed and purified for comparative kinetic analysis |
Why This Matters
For procurement decisions in HIV-1 drug discovery programs targeting NNRTI-resistant variants, (R)-MC2082-derived 2-amino-6-benzyl scaffolds offer quantitatively superior activity against K103N mutant RT (7.4-fold advantage over the nearest comparator), providing a measurable differentiation parameter that directly impacts lead optimization prioritization.
- [1] Rotili D, Samuele A, Tarantino D, Ragno R, Musmuca I, Ballante F, Botta G, Morera L, Pierini M, Cirilli R, Nawrozkij MB, Gonzalez E, Clotet B, Artico M, Esté JA, Maga G, Mai A. 2-(Alkyl/aryl)amino-6-benzylpyrimidin-4(3H)-ones as inhibitors of wild-type and mutant HIV-1: enantioselectivity studies. J Med Chem. 2012;55(7):3558-3562. View Source
